molecular formula C19H16F3N3O2S B2403425 ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate CAS No. 160424-54-4

ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate

Cat. No.: B2403425
CAS No.: 160424-54-4
M. Wt: 407.41
InChI Key: NKKWXSKGWTUKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a thiourea moiety, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor under palladium catalysis . The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve selectivity . Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The thiourea moiety can interact with metal ions or other nucleophiles, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3-(3-(trifluoromethyl)phenyl)thioureido)-1H-indole-2-carboxylate is unique due to its combination of a trifluoromethyl group, a thiourea moiety, and an indole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-2-27-17(26)16-15(13-8-3-4-9-14(13)24-16)25-18(28)23-12-7-5-6-11(10-12)19(20,21)22/h3-10,24H,2H2,1H3,(H2,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKWXSKGWTUKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.